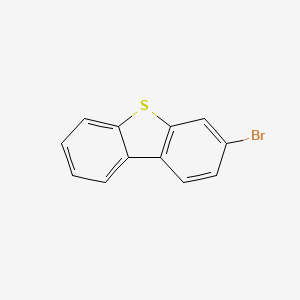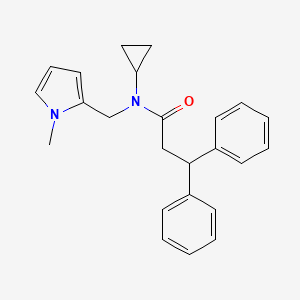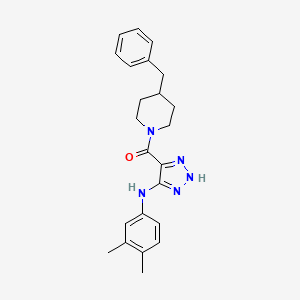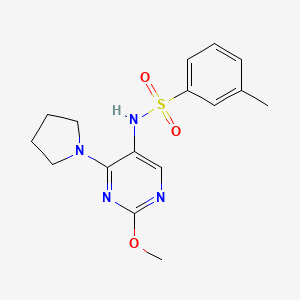
3-bromoDibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromodibenzothiophene is a chemical compound belonging to the class of brominated dibenzothiophenes. It is characterized by a distinctive molecular structure where a bromine atom is attached to the benzene ring of the dibenzothiophene backbone. This bromine substitution enhances its reactivity, making it a valuable compound in various fields such as organic synthesis and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromodibenzothiophene can be synthesized through various methods. One common method involves the reduction of dibenzothiophene 5,5-dioxide by reaction with excess lithium aluminium hydride in ether or tetrahydrofuran . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of benzothiophene scaffold .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is preferred to minimize the environmental impact and enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form dibenzothiophene sulfoxides and sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dibenzothiophene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly employed.
Major Products:
Substitution Products: Various substituted dibenzothiophenes.
Oxidation Products: Dibenzothiophene sulfoxides and sulfones.
Reduction Products: Dibenzothiophene.
Scientific Research Applications
3-Bromodibenzothiophene finds applications in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of polymers with narrow molecular weight distribution and predictable molecular weight.
Biology: Its derivatives are explored for potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Bromodibenzothiophene involves its reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution, oxidation, and reduction .
Comparison with Similar Compounds
Dibenzothiophene: Lacks the bromine atom, making it less reactive compared to 3-Bromodibenzothiophene.
2-Bromodibenzothiophene: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Dibenzothiophene Sulfoxide: An oxidized form of dibenzothiophene with different chemical properties.
Uniqueness: this compound is unique due to its enhanced reactivity provided by the bromine atom, making it a valuable compound for various applications in organic synthesis, optoelectronics, and material science .
Properties
IUPAC Name |
3-bromodibenzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPBPKDNWCZVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97511-04-1 |
Source


|
| Record name | 3-bromodibenzo[b,d]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2736041.png)
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)

![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)
![2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2736047.png)
![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)

![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2736051.png)


![2-(1,2-benzoxazol-3-yl)-N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2736058.png)
